Flavaprin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to Flavaprin, such as flavocommelin, involves direct 6-C-glycosylation of flavan using perbenzylglucosyl fluoride in the presence of MS 5 angstroms in CH2Cl2 and a catalytic amount of BF3 x Et2O. Following this, oxidation and subsequent 4'-O-glycosylation, followed by DDQ oxidation and deprotection, yield the final product (Kin-ichi Oyama & T. Kondo, 2004). Similarly, enzymatic synthesis involves the conversion of p-coumaroyl-CoA and malonyl-CoA into flavanones like naringenin, highlighting the role of flavanone synthase in the process (F. Kreuzaler & K. Hahlbrock, 1975).

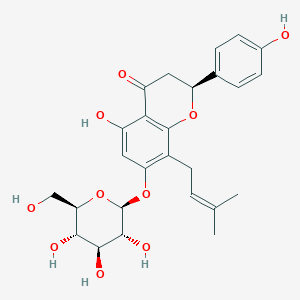

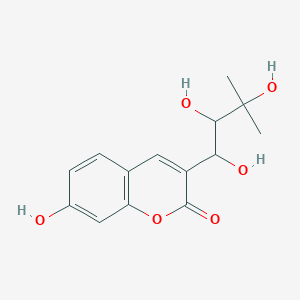

Molecular Structure Analysis

A detailed study on the conformational, structural, magnetic, and electronic properties of flavonoids, including flavans, reveals the impact of hydroxyl groups and aromaticity on antioxidant activity. This analysis is pivotal in understanding Flavaprin’s structure-function relationship and its biological activities (S. A. de Souza Farias, K. S. da Costa, & J. Martins, 2021).

Chemical Reactions and Properties

The synthesis and properties of flavanone complexes of Ru(II), which undergo dehydrogenative alcoholysis to form new ligands, indicate the complex reactivity and potential biological activity of Flavaprin analogs. These reactions underscore the importance of understanding the chemical behavior of such compounds in various conditions (J. Ochocki et al., 2010).

Physical Properties Analysis

The comprehensive assay of flavanones in citrus juices and beverages by UHPLC-ESI-MS/MS and derivatization chemistry highlights the analytical methods necessary for understanding Flavaprin’s physical properties, including stability, solubility, and presence in dietary sources (L. Di Donna et al., 2013).

Chemical Properties Analysis

The study on flavan-3-ols and their occurrence in food products, such as beverages and fruits, provides insight into the chemical properties of Flavaprin and related compounds. These properties include antioxidant, chelating abilities, and their impact on food quality and human health (P. M. Aron & J. Kennedy, 2008).

Applications De Recherche Scientifique

Flavaprin, along with other compounds, was isolated from Euodia daniellii. Among the isolates, another compound, bergapten, showed cyclooxygenase-2 inhibitory activity, indicating potential anti-inflammatory applications. Flavonoids from this plant, however, exhibited no cytotoxic activity against human tumor cell lines (Yoo et al., 2002).

Flavanones, a group related to flavaprin, have shown beneficial effects in cardiovascular disease prevention. Their antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties could explain their antiatherogenic action in animal models. Clinical data on flavanones are still limited, suggesting a need for further research (Chanet et al., 2012).

Astilbin, another flavonoid, has various beneficial actions such as anti-inflammatory and anti-carcinogenic properties. It has been established that astilbin can play a vital role in managing diseases associated with the immune system and also possesses antibacterial, antioxidative, and hepatoprotective activities (Sharma et al., 2020).

Naringin, a natural flavanone glycoside, possesses biological and pharmacological properties like anti-inflammatory and anti-cancer activities. It affects bone regeneration, metabolic syndrome, oxidative stress, genetic damage, and central nervous system diseases (Chen et al., 2016).

Propriétés

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-12(2)3-8-15-19(35-26-24(33)23(32)22(31)20(11-27)36-26)10-17(30)21-16(29)9-18(34-25(15)21)13-4-6-14(28)7-5-13/h3-7,10,18,20,22-24,26-28,30-33H,8-9,11H2,1-2H3/t18-,20+,22+,23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYUIXRQCPBGKG-WTYMVSKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flavaprin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/no-structure.png)

![tert-butyl N-[(2R,3S)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]carbamate](/img/structure/B1150607.png)

![(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1150610.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid](/img/structure/B1150620.png)